molecular formula C19H22N2O3S B2432754 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 385786-31-2

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No. B2432754
CAS RN: 385786-31-2
M. Wt: 358.46
InChI Key: ZWSKPJUKFCQOQN-UHFFFAOYSA-N
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Description

1-Ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a chemical compound with the molecular formula C19H22N2O3S . The average mass of this compound is 358.455 Da, and the monoisotopic mass is 358.135101 Da .


Molecular Structure Analysis

The molecular structure of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is characterized by the presence of a benzo[cd]indol-2(1H)-one core, which is substituted at the 1-position by an ethyl group and at the 6-position by a (4-methylpiperidin-1-yl)sulfonyl group . The exact three-dimensional structure and conformation of this molecule are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one are not fully detailed in the available resources . The compound has a molecular formula of C19H22N2O3S and a molecular weight of 358.455 Da .

Scientific Research Applications

Cytotoxic Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In a study by Manasa et al., a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxic activity . Among the analogues, compound 10ec exhibited the highest cytotoxicity against BT-474 breast cancer cells (IC50 value of 0.99 ± 0.01 μM). The compound induced apoptosis in BT-474 cells and inhibited colony formation. Notably, it binds to the colchicine binding site of tubulin.

Other Potential Applications

While the above studies highlight its anticancer properties, further investigations could explore additional applications. For instance:

For detailed references:

  • Manasa, K. L., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Medicinal Chemistry, 11, 1097–1107. Link

properties

IUPAC Name

1-ethyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-21-16-7-8-17(14-5-4-6-15(18(14)16)19(21)22)25(23,24)20-11-9-13(2)10-12-20/h4-8,13H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKPJUKFCQOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

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